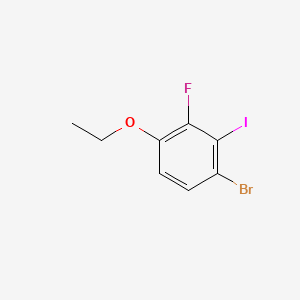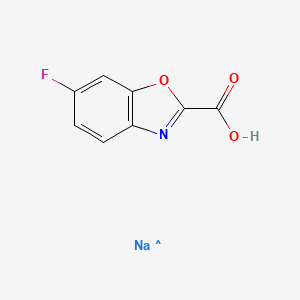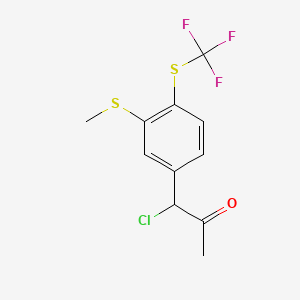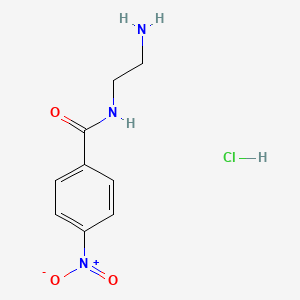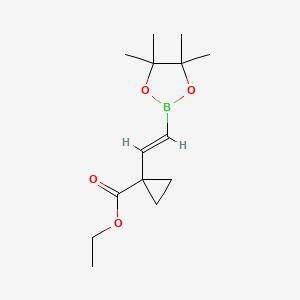
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester is a boronic ester compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester typically involves the hydroboration of alkenes or alkynes with pinacolborane (HBpin). This reaction can be catalyzed by various metal complexes, such as iron or silver, under mild conditions. For instance, an iron complex bearing a pyrrolide-based PNP pincer ligand can catalyze the hydroboration of alkynes with pinacolborane, selectively yielding the E-isomer .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydroboration reactors where the reaction conditions are optimized for high yield and purity. The process typically includes steps for the purification and isolation of the desired boronic ester, ensuring that it meets the required specifications for further applications.
化学反応の分析
Types of Reactions
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Reduction: It can be reduced to form the corresponding alkane or alkene.
Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Suzuki-Miyaura coupling reactions often employ palladium catalysts and bases such as potassium carbonate (K₂CO₃) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic ester can yield alcohols or ketones, while Suzuki-Miyaura coupling can produce biaryl compounds.
科学的研究の応用
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
作用機序
The mechanism by which (E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester exerts its effects involves the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction proceeds via the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved in this process include the palladium catalyst and the boronic ester substrate .
類似化合物との比較
Similar Compounds
Vinylboronic acid: Similar in structure but lacks the pinacol ester group.
Cyclopropylboronic acid: Contains a cyclopropyl group but lacks the vinyl and pinacol ester groups.
Ethylboronic acid: Contains an ethyl group but lacks the cyclopropyl, vinyl, and pinacol ester groups
Uniqueness
(E)-(2-(1-(Ethoxycarbonyl)cyclopropyl)vinyl)boronic acid pinacol ester is unique due to its combination of a cyclopropyl group, a vinyl group, and a pinacol ester group. This unique structure imparts specific reactivity and stability, making it particularly useful in Suzuki-Miyaura coupling reactions and other synthetic applications.
特性
分子式 |
C14H23BO4 |
|---|---|
分子量 |
266.14 g/mol |
IUPAC名 |
ethyl 1-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H23BO4/c1-6-17-11(16)14(7-8-14)9-10-15-18-12(2,3)13(4,5)19-15/h9-10H,6-8H2,1-5H3/b10-9+ |
InChIキー |
JOJCLKFEWHGKQV-MDZDMXLPSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2(CC2)C(=O)OCC |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2(CC2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-Butyl (3-(2-Oxoethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B14034236.png)

![(4R,5S,6S)-3-[(2S,5S)-5-(dimethylcarbamoyl)pyrrolidin-2-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14034241.png)
![(1R,5S)-8-Oxabicyclo[3.2.1]oct-3-EN-3-ylboronic acid pinacol ester](/img/structure/B14034244.png)

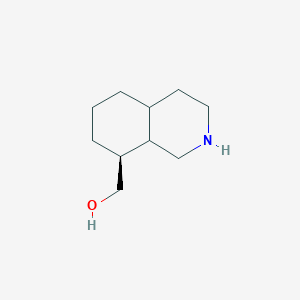
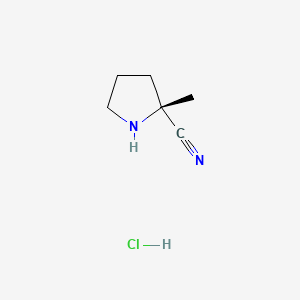
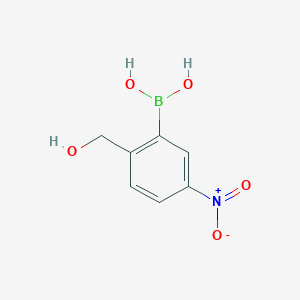
![4-amino-1-[(2R,3S,4S,5R)-5-azido-4-fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B14034292.png)

